Alaproclate hydrochloride
Overview
Description
Alaproclate hydrochloride is a compound that was developed as one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants by Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor and has also been found to act as a non-competitive NMDA receptor antagonist . its development was discontinued due to concerns over hepatotoxicity observed in animal studies .
Mechanism of Action
Target of Action
Alaproclate hydrochloride primarily targets two key receptors in the brain: the serotonin reuptake transporter and the NMDA receptor .
Serotonin reuptake transporter: this compound acts as a selective serotonin reuptake inhibitor (SSRI), making it one of the first of its kind
NMDA receptor: this compound also acts as a non-competitive NMDA receptor antagonist . This means it binds to a site on the NMDA receptor that is distinct from the binding site of the natural ligand (glutamate), inhibiting the receptor’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin and glutamate, the neurotransmitters associated with the serotonin reuptake transporter and NMDA receptor respectively . By inhibiting the reuptake of serotonin, this compound can enhance serotonergic neurotransmission. By antagonizing the NMDA receptor, it can modulate glutamatergic neurotransmission .
Pharmacokinetics
It is known that the drug is rapidly absorbed . An elimination half-life of 7.1±0.9 h has been calculated . Plasma protein binding for alaproclate is 82 ±1% .
Result of Action
The increased availability of serotonin in the synaptic cleft and the inhibition of NMDA receptors can lead to a variety of effects. For example, SSRIs like this compound are often used to treat depression, as increased serotonergic neurotransmission can alleviate depressive symptoms . The NMDA receptor antagonism can also have various effects, potentially contributing to the drug’s antidepressant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, diet, and concurrent use of other medications . .
Biochemical Analysis
Biochemical Properties
Alaproclate Hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI), meaning it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . In addition to its SSRI properties, this compound has been found to act as a non-competitive NMDA receptor antagonist .
Cellular Effects
The increased availability of serotonin due to the inhibition of its reuptake can influence various cellular processes. Serotonin is a key neurotransmitter involved in mood regulation, sleep, appetite, and other physiological processes . By increasing serotonin levels, this compound can influence these cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with the serotonin transporter protein and the NMDA receptor. By binding to the serotonin transporter, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . As a non-competitive NMDA receptor antagonist, this compound can inhibit the activity of this receptor, which plays a key role in synaptic plasticity and memory function .
Temporal Effects in Laboratory Settings
Like other SSRIs, the therapeutic effects of this compound are not immediate and may take several weeks to manifest .
Metabolic Pathways
As an SSRI, it is likely metabolized in the liver, like other drugs in this class .
Transport and Distribution
Like other SSRIs, it is likely that it is transported across cell membranes via passive diffusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the synaptic cleft where it can interact with the serotonin transporter .
Preparation Methods
The synthesis of alaproclate hydrochloride involves several steps:
Chemical Reactions Analysis
Alaproclate hydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur, particularly involving the ester group.
Substitution: The compound can undergo substitution reactions, especially involving the chlorine atom on the phenyl ring.
Common reagents and conditions used in these reactions include Grignard reagents, bromopropionyl bromide, and ammonia . Major products formed from these reactions include the tertiary alcohol and the ester intermediate .
Scientific Research Applications
Alaproclate hydrochloride has been used in various scientific research applications:
Comparison with Similar Compounds
Alaproclate hydrochloride can be compared with other similar compounds, such as:
Zimelidine: Another early SSRI with similar serotonin reuptake inhibition properties.
Indalpine: An SSRI with comparable antidepressant effects.
Femoxetine: A compound with similar SSRI activity.
This compound is unique in its dual action as both an SSRI and an NMDA receptor antagonist, which distinguishes it from other SSRIs .
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKSOWFKIUFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-82-6 (Parent) | |
Record name | Alaproclate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60719-83-7 | |
Record name | Alaproclate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alaproclate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alaproclate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALAPROCLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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